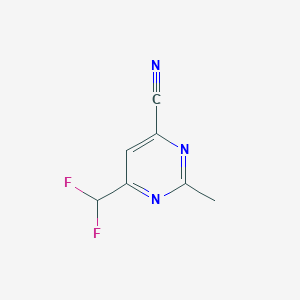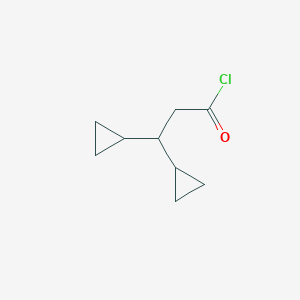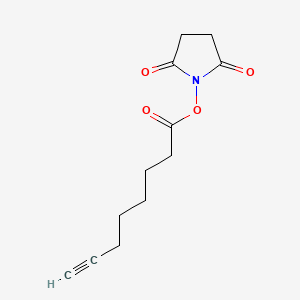
(S)-2-((tert-Butoxycarbonyl)amino)hex-4-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-(S)-2-aminohex-4-ynoic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of (S)-2-aminohex-4-ynoic acid. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is of interest in various fields, including organic chemistry, medicinal chemistry, and peptide synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-(S)-2-aminohex-4-ynoic acid typically involves the protection of the amino group of (S)-2-aminohex-4-ynoic acid with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
Industrial production of N-Boc-(S)-2-aminohex-4-ynoic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The Boc protection step is often optimized to minimize the use of solvents and reagents, making the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-(S)-2-aminohex-4-ynoic acid can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Oxidation and Reduction: The alkyne group can be involved in oxidation or reduction reactions, leading to the formation of different functional groups.
Common Reagents and Conditions
Deprotection: TFA, HCl in methanol, or other strong acids.
Substitution: Various electrophiles and nucleophiles, depending on the desired product.
Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation or hydrogen gas with a palladium catalyst for reduction.
Major Products Formed
Deprotection: (S)-2-aminohex-4-ynoic acid.
Substitution: Amides, carbamates, and other derivatives.
Oxidation and Reduction: Alcohols, ketones, or alkanes, depending on the specific reaction.
Applications De Recherche Scientifique
N-Boc-(S)-2-aminohex-4-ynoic acid has several applications in scientific research:
Organic Chemistry: Used as an intermediate in the synthesis of complex molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals and bioactive compounds.
Peptide Synthesis: Utilized in solid-phase peptide synthesis (SPPS) to protect amino groups during the assembly of peptides.
Material Science: Investigated for its potential use in the development of novel materials and polymers.
Mécanisme D'action
The mechanism of action of N-Boc-(S)-2-aminohex-4-ynoic acid primarily involves the protection of the amino group, preventing it from participating in unwanted side reactions. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Cbz-(S)-2-aminohex-4-ynoic acid: Uses a carbobenzoxy (Cbz) protecting group instead of Boc.
N-Fmoc-(S)-2-aminohex-4-ynoic acid: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Uniqueness
N-Boc-(S)-2-aminohex-4-ynoic acid is unique due to the stability of the Boc group under basic conditions and its ease of removal under acidic conditions. This makes it particularly useful in multi-step synthesis processes where selective protection and deprotection are required .
Propriétés
Formule moléculaire |
C11H17NO4 |
|---|---|
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-4-ynoic acid |
InChI |
InChI=1S/C11H17NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h8H,7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m0/s1 |
Clé InChI |
WMEYSZDBMIOXDV-QMMMGPOBSA-N |
SMILES isomérique |
CC#CC[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
SMILES canonique |
CC#CCC(C(=O)O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



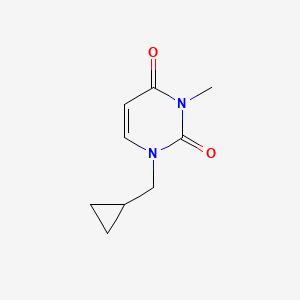
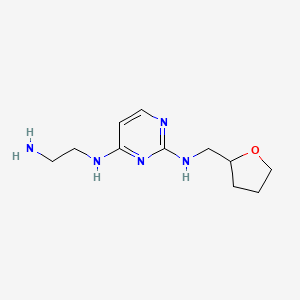

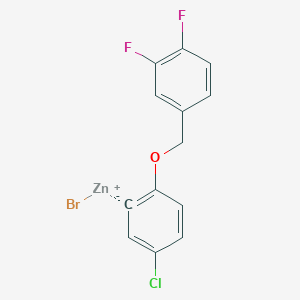
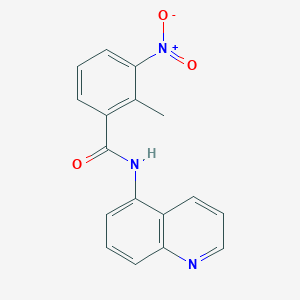
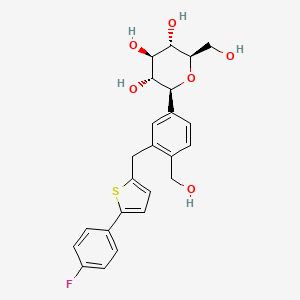
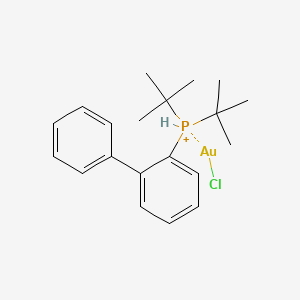


![7-(3-Hydroxypropyl)-2-thia-7-azaspiro[4.4]nonane 2,2-dioxide](/img/structure/B14883349.png)
